Chloro(dimethyl)vinylsilane
Overview
Description
Chloro(dimethyl)vinylsilane is a compound that is part of the organosilicon family, which are compounds containing carbon-silicon bonds. It is a derivative of vinylsilane with two methyl groups attached to the silicon atom, along with a chloro substituent. This compound is of interest due to its potential applications in polymer synthesis and organic synthesis as a precursor or intermediate.
Synthesis Analysis
The synthesis of vinylsilane derivatives can be achieved through the dehydrochlorination reaction between monosilane (SiH4) and vinyl chloride. This reaction occurs in the gas phase at high temperatures ranging from 450 to 500°C. The yield of vinylsilane can reach up to 21% when the conversion of SiH4 is 32%. The presence of small amounts of CCl4 and CH3NO2 can accelerate this reaction, suggesting a mechanism involving the intermediate :SiH2 generated by the thermal decomposition of SiH4 .
Molecular Structure Analysis
The molecular structure of chloro(dimethyl)vinylsilane can be inferred from model compounds that have been analyzed using 1H NMR spectroscopy. Compounds such as 4-chloro-3-chloromethylheptane and 1,2,4-trichloropentane serve as models for understanding the structure of chloromethyl groups present in poly(vinyl chloride). These models help to elucidate the resonance regions corresponding to chloromethyl groups, which are structurally similar to the chloro(dimethyl)vinylsilane .
Chemical Reactions Analysis
Chloro(dimethyl)vinylsilane can undergo aminomercuration-demercuration reactions with aniline in the presence of mercury acetate, followed by reduction with sodium borohydride. This process leads to the formation of azasilacycloalkanes, such as 3,3-dimethyl-1-phenyl-1-aza-3-silacyclopentane and its derivatives. Additionally, dimethyl(3-chloropropyl)(2-phenylaminopropyl)-silane can cyclize under similar conditions to yield 2,4,4-trimethyl-1-phenyl-1-aza-4-silacycloheptane, although in low yield. These reactions demonstrate the reactivity of chloroalkyl and alkenyl groups in the presence of nucleophiles like aniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro(dimethyl)vinylsilane can be indirectly studied through the synthesis of copolymers. For instance, vinylmethylsiloxane–dimethylsiloxane copolymers can be synthesized via anionic ring-opening polymerization of related monomers. Controlled synthesis allows for the determination of molecular weight, chain-end structure, and distribution of vinyl groups along the polymer chain. The copolymerization of monomers such as 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane with hexamethylcyclotrisiloxane can lead to copolymers with gradient distribution of vinyl groups. The reactivity ratios obtained from various methods indicate the preferential addition of monomers during polymerization, which is crucial for understanding the reactivity and properties of the vinylsilane derivatives .
Scientific Research Applications
“Chloro(dimethyl)vinylsilane” is an organosilicon compound . It’s used in various scientific fields, particularly in chemistry for the synthesis of other compounds and materials . Here are some of its applications:
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Synthesis of Organovinylsilanes
- Organovinylsilanes are used in a variety of chemical reactions, including cross-coupling reactions.
- Chloro(dimethyl)vinylsilane can be used as a starting material in the synthesis of these compounds.
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Preparation of Silicon-Containing Polymers
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Synthesis of Silaheterocycles
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Preparation of New Chelating Ligands
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Reactions with N,N-Dichloro Sulfonamides
- Chloro(dimethyl)vinylsilane is involved in reactions with N,N-dichloroarenesulfonamides, leading to products of chlorosulfonamidation of the double bonds.
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Use in Macromolecule Synthesis
- Chloro(dimethyl)vinylsilane can be used in the synthesis of macromolecules.
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Synthesis of Dimethyl (prop-2-ynyloxy) (vinyl)silane
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Production of Rubber, Plastics, and Adhesives
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Synthesis of 1,1,2,2-Tetramethyl-1,2-Divinyldisilane
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[2+4] Cycloaddition Reaction
Safety And Hazards
Future Directions
properties
IUPAC Name |
chloro-ethenyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClSi/c1-4-6(2,3)5/h4H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDCTSITJJJDPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042378 | |
Record name | Chloro(dimethyl)vinylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or brown liquid; [Alfa Aesar MSDS] | |
Record name | Silane, chloroethenyldimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chlorodimethylvinylsilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12933 | |
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Product Name |
Chlorodimethylvinylsilane | |
CAS RN |
1719-58-0 | |
Record name | Chloroethenyldimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1719-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro(dimethyl)vinylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chloroethenyldimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloro(dimethyl)vinylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodimethylvinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHLORO(DIMETHYL)VINYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJA6N5221T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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